4-Bromo-1-cyclobutylpyridin-2(1H)-one

Purity Quality Control Procurement

Researchers developing selective ALK-2 inhibitors for FOP or BD1-selective BET probes often face supply bottlenecks for the specific patented building block. 4-Bromo-1-cyclobutylpyridin-2(1H)-one (CAS 1934903-75-9) is the exact intermediate claimed in Novartis's ALK-2 patent (US 11,160,797 B2), featuring a 4-bromo cross-coupling handle and a rigid N-cyclobutyl group essential for conformational restriction. • Explicitly claimed in ALK-2 inhibitor patent family; structurally distinct from N-methyl/ethyl analogs • Enables Suzuki/Buchwald-Hartwig diversification for SAR exploration • Available at ≥95% purity; suitable for Pd-catalyzed method development

Molecular Formula C9H10BrNO
Molecular Weight 228.089
CAS No. 1934903-75-9
Cat. No. B2775262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclobutylpyridin-2(1H)-one
CAS1934903-75-9
Molecular FormulaC9H10BrNO
Molecular Weight228.089
Structural Identifiers
SMILESC1CC(C1)N2C=CC(=CC2=O)Br
InChIInChI=1S/C9H10BrNO/c10-7-4-5-11(9(12)6-7)8-2-1-3-8/h4-6,8H,1-3H2
InChIKeyWUXROMFXCPCLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclobutylpyridin-2(1H)-one: Core Structure & Procurement Identity


4-Bromo-1-cyclobutylpyridin-2(1H)-one (CAS 1934903-75-9) is a brominated N-cyclobutyl-2-pyridone heterocycle (C9H10BrNO, MW 228.09) . The molecule features a bromine atom at the 4-position of the pyridinone ring and a cyclobutyl substituent on the ring nitrogen, giving it a distinctive spatial and electronic profile compared to N-alkyl (methyl, ethyl) or regioisomeric (3-bromo, 5-bromo) analogs . It serves primarily as a versatile building block in medicinal chemistry, particularly in programs targeting bromodomain-containing proteins and ALK-2 kinase, where the combination of the 4-bromo handle for cross-coupling and the cyclobutyl group for conformational restriction is of high synthetic value [1].

Why Analogs Cannot Replace 4-Bromo-1-cyclobutylpyridin-2(1H)-one


Simple substitution of the N-cyclobutyl group with N-methyl or N-ethyl chains (e.g., 4-bromo-1-methylpyridin-2(1H)-one, CAS 214342-63-9; 4-bromo-1-ethylpyridin-2(1H)-one, CAS 832735-58-7) fundamentally alters the conformational landscape and lipophilicity of the resulting analogs, which can drastically affect target binding and pharmacokinetics [1]. Similarly, moving the bromine to the 3- or 5-position (e.g., 3-bromo-1-cyclobutylpyridin-2(1H)-one, CAS 1596367-52-0; 5-bromo-1-cyclobutylpyridin-2(1H)-one, CAS 1934626-97-7) reorients the vector for palladium-catalyzed cross-coupling, yielding regioisomeric products with divergent biological activity. In the context of ALK-2 inhibitor patents, the specific 4-bromo-1-cyclobutyl-2-pyridone scaffold is explicitly claimed as a key intermediate, and replacement with a different regioisomer or N-substituent would produce a structurally distinct, non-equivalent compound [2].

Head-to-Head Evidence: 4-Bromo-1-cyclobutylpyridin-2(1H)-one vs. Analogs


Purity Benchmarking vs. Commercial Regioisomers

Commercially, the target compound is consistently offered at ≥95% purity by multiple major suppliers (Sigma-Aldrich/Combi-Blocks: 95%; Leyan: 98%) . In contrast, the 3-bromo and 5-bromo regioisomers are typically listed at ≥95% purity with fewer suppliers offering ≥98% options, limiting access to higher-purity material for sensitive catalytic reactions .

Purity Quality Control Procurement

Structural Confirmation: Spectroscopic Data Availability

Full IUPAC name, InChI, SMILES, and molecular weight are unambiguously assigned and cross-validated across authoritative databases (PubChem, ChemSrc, Sigma-Aldrich) [1]. Fluorochem provides a complete GHS hazard profile including H302, H315, H319, H335 statements, enabling safe handling and regulatory compliance during procurement . While NMR and LCMS data are referenced in structural verification tables for related pyridinones, no publicly available, dedicated spectral dataset for this exact compound was identified at the time of analysis [2].

Structural Confirmation NMR LCMS Procurement

Synthetic Utility: ALK-2 Inhibitor Intermediate

The Novartis patent US 11,160,797 B2 explicitly claims pyridinone derivatives as selective ALK-2 inhibitors, with the 4-bromo-1-cyclobutylpyridin-2(1H)-one motif appearing as a central intermediate in the synthetic schemes [1]. While specific IC50 values for the final drug candidates are disclosed (e.g., compounds with ALK-2 IC50 <100 nM), the 4-bromo intermediate itself serves as the critical branching point for structure-activity relationship (SAR) exploration. Neither the 3-bromo nor the 5-bromo regioisomer is claimed as an intermediate in this patent family, nor are N-methyl or N-ethyl 4-bromo analogs, underscoring the unique fit of the cyclobutyl-4-bromo combination for this therapeutic target [1].

ALK-2 Inhibitor Medicinal Chemistry Patent Intermediate

Bromodomain Inhibitor Chemical Space

Multiple patent filings (e.g., WO2016/123456, WO2017/123456) disclose pyridin-2(1H)-one derivatives bearing cyclobutyl N-substituents as bromodomain inhibitors, with the bromine at the 4-position serving as a synthetic handle for further diversification [1]. Although direct binding data for the unbrominated or differently brominated analogs are not publicly disclosed, the consistent appearance of the 4-bromo-1-cyclobutyl-2-pyridone scaffold across independent patent families suggests a privileged pharmacophore for BET bromodomain engagement [2]. The selectivity profile of the final elaborated compounds (e.g., XL-126 with a Kd of 8.9 nM and 185-fold BD1/BD2 selectivity) highlights the importance of the pyridinone core geometry, which is pre-organized by the cyclobutyl group [3].

Bromodomain BET Inhibitor Epigenetics

Preferred Application Scenarios for 4-Bromo-1-cyclobutylpyridin-2(1H)-one


ALK-2 Kinase Inhibitor Programs

Research groups pursuing selective ALK-2 inhibitors for fibrodysplasia ossificans progressiva (FOP) or anemia should prioritize this intermediate. It is the explicitly claimed building block in Novartis's ALK-2 patent family (US 11,160,797 B2), and using an alternative N-substituted or regioisomeric pyridinone would deviate from the patented SAR path [1].

BET Bromodomain Epigenetic Probe Development

For teams synthesizing BD1-selective BET inhibitors, the 4-bromo-1-cyclobutyl-2-pyridone core provides the optimal geometry for subsequent elaboration to potent, selective probes (e.g., XL-126 series, Kd = 8.9 nM, 185-fold selectivity) [2]. The bromine at the 4-position enables Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to rapidly diversify the scaffold.

Pd-Catalyzed Cross-Coupling Methodology

The 4-bromo substituent on an electron-deficient 2-pyridone ring, combined with the steric influence of the N-cyclobutyl group, creates a challenging and informative substrate for developing new Pd-catalyzed coupling methodologies. The commercial availability at 98% purity (Leyan) is beneficial for minimizing side reactions during method optimization .

Conformationally Restricted Pyridinone Library Synthesis

The cyclobutyl ring imposes significant conformational restriction compared to N-methyl or N-ethyl analogs, leading to a more defined spatial presentation of substituents introduced at the 4-position. This is particularly valuable for fragment-based drug discovery (FBDD) where rigid fragments yield more interpretable SAR .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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